3,4-Dibromo-2,5-dimethylthiophene 1,1-dioxide
Overview
Description
3,4-Dibromo-2,5-dimethylthiophene 1,1-dioxide is an organosulfur compound with the molecular formula C6H6Br2O2S This compound is characterized by the presence of two bromine atoms and two methyl groups attached to a thiophene ring, which is further oxidized to form a sulfone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-2,5-dimethylthiophene 1,1-dioxide typically involves the bromination of 2,5-dimethylthiophene followed by oxidation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a solvent such as chloroform or carbon tetrachloride. The oxidation step can be achieved using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient bromination and oxidation. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3,4-Dibromo-2,5-dimethylthiophene 1,1-dioxide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The sulfone group can be further oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can modify the sulfone group to sulfoxide or thiol derivatives.
Scientific Research Applications
3,4-Dibromo-2,5-dimethylthiophene 1,1-dioxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3,4-Dibromo-2,5-dimethylthiophene 1,1-dioxide involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and sulfone group play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dibromo-3,4-dimethylthiophene
- 3,4-Dibromothiophene
- 2,4-Dibromo-3,5-dimethylthiophene
Uniqueness
3,4-Dibromo-2,5-dimethylthiophene 1,1-dioxide is unique due to the presence of both bromine atoms and a sulfone group, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a combination of properties that make it suitable for specific research and industrial uses.
Properties
IUPAC Name |
3,4-dibromo-2,5-dimethylthiophene 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2O2S/c1-3-5(7)6(8)4(2)11(3,9)10/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKFFLZFTZHYDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1(=O)=O)C)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356003 | |
Record name | 3,4-dibromo-2,5-dimethylthiophene 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70061-39-1 | |
Record name | 3,4-dibromo-2,5-dimethylthiophene 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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